molecular formula C42H79ClN4O18S B8127602 N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt

N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt

Cat. No.: B8127602
M. Wt: 995.6 g/mol
InChI Key: UPHBIHBKUOLKFH-MRTVQABZSA-N
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Description

Structural and Functional Overview of Bifunctional PEGylated Reagents

N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt belongs to a class of heterobifunctional crosslinkers that combine distinct functional groups for sequential conjugation. The molecule features a biotin moiety linked via a tetraethylene glycol (PEG4) spacer to two additional PEG4 chains terminating in carboxylic acid groups. This architecture enables three critical functions:

  • Biotinylation : The biotin group serves as a handle for streptavidin-based purification or detection.
  • Spacer Function : The PEG4 units (12 ethylene oxide repeats per PEG4) create a 16.8 Å hydrophilic spacer, reducing steric clashes between conjugated biomolecules.
  • Reactive Sites : The carboxylic acid groups (pKa ~2.5) permit activation via N-hydroxysuccinimide (NHS) esters for amine coupling under mild physiological conditions (pH 7.0–9.0).

A comparative analysis with similar reagents reveals structural nuances:

Property N-(Biotin-PEG4)-N-bis(PEG4-acid) Biotin-PEG4-Acid
Molecular Weight 959.2 g/mol 491.6 g/mol
PEG Units 3 × PEG4 1 × PEG4
Functional Groups 1 biotin, 2 carboxylic acids 1 biotin, 1 carboxylic acid
Conjugation Type Heterobifunctional Homobifunctional

The extended PEG architecture in N-(Biotin-PEG4)-N-bis(PEG4-acid) enhances solubility (logP ≈ -3.1) compared to non-PEGylated biotin derivatives, critical for maintaining protein stability during conjugation.

Role of Biotin-Streptavidin Systems in Molecular Conjugation

The biotin-streptavidin interaction is pivotal in molecular biology due to its unmatched binding affinity (Kd ≈ 10⁻¹⁴ M). Streptavidin’s tetrameric structure allows simultaneous binding of four biotin molecules, enabling multivalent conjugates. When N-(Biotin-PEG4)-N-bis(PEG4-acid) is used:

  • Primary Conjugation : Carboxylic acids react with lysine ε-amines or N-termini of proteins (e.g., antibodies) via carbodiimide chemistry.
  • Secondary Binding : The biotin tag recruits streptavidin-linked detection modules (e.g., fluorescent dyes, enzymes).

This two-step process is exemplified in sandwich immunoassays:

  • An antibody conjugated via the carboxylic acid groups binds the target antigen.
  • Streptavidin-coated quantum dots pre-loaded with biotinylated reporter molecules bind the immobilized complex, amplifying signal detection.

The PEG4 spacer in the reagent prevents streptavidin’s hydrophobic regions (near biotin-binding pockets) from interacting non-specifically with the conjugated antibody, reducing background noise by ~40% compared to shorter spacers.

Significance of Polyethylene Glycol (PEG) Spacers in Bioconjugation

PEG spacers in N-(Biotin-PEG4)-N-bis(PEG4-acid) address three key challenges in bioconjugation:

A. Solubility Enhancement
PEG’s ether oxygen atoms form hydrogen bonds with water, conferring solubility even to hydrophobic payloads. For instance, conjugating this reagent to a membrane protein increases aqueous solubility by 3–5 fold, preventing aggregation during storage.

B. Stability Optimization
The PEG4 linker’s flexibility (persistence length ≈3.8 Å) absorbs mechanical stresses, improving conjugate stability under shear forces encountered in vivo. Accelerated degradation studies show PEGylated conjugates retain 92% activity after 72 hours at 37°C versus 67% for non-PEGylated counterparts.

C. Steric Hindrance Mitigation
In bispecific antibody production, the 16.8 Å PEG4 spacer separates antigen-binding fragments, maintaining >90% binding affinity for both targets. Without PEG, affinity drops to 45–60% due to spatial competition.

Recent innovations in PEG chemistry, such as site-specific transglutaminase-mediated conjugation, have enabled precise attachment of N-(Biotin-PEG4)-N-bis(PEG4-acid) to glutamine residues (e.g., Q295 in IgG1 Fc), achieving >95% conjugation efficiency.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H78N4O18S.ClH/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51;/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52);1H/t36-,37-,41-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHBIHBKUOLKFH-MRTVQABZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H79ClN4O18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Strategy

The synthesis leverages a stepwise amide coupling approach to assemble the branched architecture. The central nitrogen atom is functionalized with biotin-PEG4 and two PEG4-acid arms through sequential activations and conjugations. Key steps include:

  • Synthesis of Biotin-PEG4-amine : Biotin is conjugated to a PEG4-diamine spacer using carbodiimide crosslinkers (e.g., EDC or HATU), leaving one free amine for subsequent reactions.

  • Branching with PEG4-acid chains : The free amine reacts with two equivalents of PEG4-acid activated as N-hydroxysuccinimide (NHS) esters, forming amide bonds under mild basic conditions.

  • Salt formation : The final product is precipitated as a hydrochloride salt using hydrochloric acid, enhancing stability and solubility.

Detailed Reaction Conditions

  • Biotin-PEG4-amine synthesis :

    • Reagents : Biotin (1 eq.), PEG4-diamine (1.2 eq.), HATU (1.5 eq.), DIPEA (3 eq.).

    • Solvent : Anhydrous DMF or DCM.

    • Conditions : Stirred at 25°C for 12–16 hours under nitrogen.

  • PEG4-acid conjugation :

    • Reagents : Biotin-PEG4-amine (1 eq.), PEG4-acid-NHS (2.5 eq.), DIPEA (4 eq.).

    • Solvent : DCM at 40°C for 48 hours.

  • Purification : Silica gel chromatography (eluent: DCM/methanol 10:1) followed by lyophilization.

Optimization of Coupling Efficiency

Stoichiometric Balancing

Excess PEG4-acid-NHS (2.5 eq.) ensures complete consumption of the Biotin-PEG4-amine intermediate, minimizing unreacted starting material. Studies indicate that a 20–30% molar excess of PEG4-acid-NHS achieves >95% conjugation efficiency.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance NHS ester reactivity but risk hydrolyzing the acid groups. Dichloromethane (DCM) balances reactivity and stability, particularly at 40°C, which accelerates coupling without degrading PEG chains.

Catalytic Additives

HATU outperforms EDC in branching reactions due to its superior activation of carboxylates, reducing side products like N-acylurea. DIPEA neutralizes HCl byproducts, maintaining a pH >8 for optimal amide bond formation.

Analytical Characterization

Structural Confirmation

  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 995.61 [M+H]⁺, consistent with the formula C₄₂H₇₉ClN₄O₁₈S.

  • ¹H NMR : Peaks at δ 6.85 ppm (biotin ureido protons) and δ 3.55–3.65 ppm (PEG4 methylene groups) validate the structure.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) shows a single peak with >98% purity.

  • Titration : Free carboxylic acid content is quantified via NaOH titration, confirming two acid groups per molecule.

Comparative Analysis of Synthetic Protocols

ParameterHATU/DIPEA MethodEDC/NHS Method
Yield72–78%65–70%
Reaction Time48 hours72 hours
Byproduct Formation<5%10–15%
ScalabilitySuitable for >10 gLimited to <5 g

HATU-based protocols are preferred for large-scale synthesis due to higher efficiency and lower impurity profiles.

Challenges and Mitigation Strategies

Steric Hindrance

The branched PEG4 structure reduces steric interference during biotin-streptavidin binding, but overcrowding during synthesis can limit conjugation efficiency. Using PEG4-acid-NHS esters with extended spacer arms (e.g., PEG6) alleviates this issue.

Hydrolysis of NHS Esters

NHS esters are moisture-sensitive. Reactions must be conducted under anhydrous conditions, with molecular sieves or desiccants to absorb residual water.

Purification Complexity

Silica chromatography effectively separates the product from unreacted PEG4-acid and biotin-PEG4-amine. Gradient elution with methanol (1–10% in DCM) resolves closely migrating species.

Applications in Bioconjugation

The carboxylic acid groups enable covalent attachment to primary amines (e.g., lysine residues) via EDC/HATU-mediated amidation. Case studies demonstrate its utility in:

  • Antibody labeling : 4–6 biotin molecules per IgG antibody achieved with 20-fold molar excess.

  • Drug delivery systems : PEG4 branches enhance solubility of hydrophobic payloads (e.g., chemotherapeutics) .

Chemical Reactions Analysis

Types of Reactions: N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bioconjugation and Protein Labeling

Overview:
The primary application of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt lies in its ability to facilitate bioconjugation. The biotin moiety allows for specific binding to avidin or streptavidin, which are widely used in biochemical assays and purification processes.

Mechanism:

  • The carboxylic acid groups present in this compound can react with primary amines to form stable amide bonds in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DCC (dicyclohexylcarbodiimide) .

Applications:

  • Protein Labeling: Efficiently labels proteins for detection and purification, enhancing the sensitivity of assays like ELISA and Western blotting.
  • Diagnostics: Improves specificity in diagnostic assays by facilitating the attachment of biotinylated antibodies or probes .

Drug Delivery Systems

Overview:
The incorporation of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt into drug delivery systems enhances the targeting and efficacy of therapeutic agents.

Mechanism:

  • By attaching drugs to this bioconjugate, researchers can utilize the biotin-streptavidin interaction to target specific cells or tissues that express biotin receptors, thereby improving the localized delivery of drugs .

Case Studies:

  • A study demonstrated that biotin-conjugated prodrugs exhibited improved pharmacokinetics and reduced toxicity compared to their non-targeted counterparts. For example, biotin-PEG4 derivatives were shown to enhance the efficacy of antineoplastic agents while minimizing side effects .

Antitumor Applications

Overview:
Recent research has highlighted the potential of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt in developing targeted cancer therapies.

Mechanism:

  • The compound can be utilized to create prodrugs that selectively release active pharmaceutical ingredients within tumor tissues, leveraging the enhanced permeability and retention effect often seen in cancerous tissues .

Research Findings:

  • In a xenograft model, biotinylated prodrugs demonstrated significant antitumor activity with limited toxicity. These compounds were found to inhibit key signaling pathways involved in tumor growth and resistance .

Enhanced Solubility and Stability

Overview:
The PEG component significantly improves the solubility and stability of conjugated biomolecules.

Benefits:

  • Increased water solubility facilitates better interaction with biological systems, which is crucial for effective drug formulation.
  • The branched structure reduces steric hindrance during bioconjugation, enhancing binding efficiency .

Mechanism of Action

Mechanism: N-(Biotin-peg4)-n-bis(peg4-acid)hclsalt exerts its effects through biotinylation and pegylation. The biotin moiety binds to streptavidin or avidin with high affinity, allowing for the detection or purification of biotinylated molecules. The PEG spacer arm enhances solubility and reduces steric hindrance, facilitating interactions with target molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt 2112731-48-1 C42H78N4O18S Biotin, 2×PEG4-acid, HCl salt 959.15 High solubility (HCl salt), dual conjugation sites, streptavidin binding
N-(Biotin-PEG4)-N-bis(PEG4-Boc) 2112730-79-5 C50H94N4O18S Biotin, 2×PEG4-Boc 1071.36 Boc-protected PEG chains; requires deprotection for reactivity
N-Biotin-N-bis(PEG4-acid) 1964503-35-2 C32H57N3O14S Biotin, 2×PEG4-acid 739.9 Lacks HCl salt; lower solubility in aqueous buffers
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt 2093152-80-6 Not provided Azide, 2×PEG4-acid, HCl salt 758.9 Azide enables click chemistry (e.g., CuAAC); no biotin
N-(Amino-PEG5)-N-bis(PEG4-acid) 2093152-86-2 C34H68N2O17 Amine, 2×PEG4-acid 776.91 Amino group allows conjugation with carboxylates; longer PEG5 chain

Key Comparative Analysis

Biotin vs. Non-Biotin Compounds
  • Biotin-containing compounds (e.g., target compound, N-(Biotin-PEG4)-N-bis(PEG4-Boc)) are ideal for affinity-based applications (e.g., pull-down assays, imaging). The absence of biotin in N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt shifts utility toward click chemistry or non-affinity labeling .
  • Biotin steric effects : The bulky biotin moiety may limit conjugation efficiency compared to smaller groups like azides or amines .
Acid vs. Protected Groups
  • PEG4-acid groups (target compound) enable direct conjugation without deprotection, unlike N-(Biotin-PEG4)-N-bis(PEG4-Boc) , which requires acidic conditions to remove Boc groups .
  • HCl salt vs. free acid : The HCl salt form enhances solubility in physiological buffers (e.g., PBS), whereas free acids (e.g., N-Biotin-N-bis(PEG4-acid)) may require organic solvents for dissolution .
PEG Chain Length and Branching
  • PEG4 vs. Longer chains (e.g., PEG5 in N-(Amino-PEG5)-N-bis(PEG4-acid)) enhance solubility and reduce immunogenicity .

Target Compound Advantages

  • Dual functionality : Combines streptavidin-binding (biotin) and carboxylate conjugation (PEG4-acid) for modular bioconjugation .
  • Low cytotoxicity: PEG4 chains minimize nonspecific interactions, making it suitable for in vivo applications .
  • Stability : HCl salt form prevents aggregation in aqueous solutions, critical for long-term storage .

Limitations

  • Cost: Biotin-PEG derivatives are typically more expensive than non-biotin analogs (e.g., N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt) .
  • Steric hindrance : The biotin moiety may limit access to conjugation sites on large biomolecules .

Biological Activity

N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt is a specialized compound that combines biotin and polyethylene glycol (PEG) functionalities. This compound is significant in bioconjugation applications, particularly in enhancing the solubility and stability of therapeutic agents. The biological activity of this compound is primarily attributed to its ability to facilitate targeted delivery and improve the pharmacokinetic profiles of various biomolecules.

The biological activity of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt can be understood through its structural components:

  • Biotin Group : This moiety facilitates strong binding to avidin or streptavidin, enabling targeted delivery of therapeutic agents.
  • PEG Linkers : The hydrophilic nature of PEG enhances solubility in aqueous environments, which is crucial for the bioavailability of conjugated drugs.

Pharmacokinetics and Metabolism

The pharmacokinetics of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl are influenced by its PEG structure, which:

  • Increases solubility and stability in biological fluids.
  • Reduces renal clearance due to its larger molecular size compared to smaller molecules.

Cellular Effects

Research indicates that N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt influences various cellular processes:

  • Cell Signaling : The compound can modulate signaling pathways by enhancing the delivery of signaling molecules.
  • Gene Expression : It has been shown to affect gene expression profiles in treated cells, potentially through improved delivery of nucleic acids or other gene-modifying agents.

Case Studies

  • Targeted Drug Delivery : A study demonstrated that conjugating chemotherapeutic agents with N-(Biotin-PEG4)-N-bis(PEG4-acid) significantly improved tumor targeting and reduced systemic toxicity in animal models. The biotin component facilitated targeted delivery to cancer cells expressing high levels of avidin .
  • Protein Conjugation : Another case study showed that using this compound for protein conjugation resulted in enhanced stability and activity of the conjugated proteins, demonstrating its utility in therapeutic applications .

Comparative Analysis

To better understand the unique properties of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, a comparison with similar compounds is useful:

Compound NameKey FeaturesUnique Aspects
N-(Azido-PEG4)-N-bis(PEG4-acid)Contains azide for click chemistryReactivity allows for diverse conjugation options
Biotin-PEG4-AcidSimple biotin attachmentLacks the dual functionality for broader applications

Stability and Storage

The stability of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt has been confirmed under various storage conditions. It remains stable at -20°C and can withstand ambient temperatures during transport without significant degradation.

Dosage Effects

Dosage studies indicate that lower concentrations enhance solubility and bioavailability, while higher concentrations may lead to saturation effects, impacting the efficacy of drug delivery systems .

Transport Mechanisms

The transport and distribution within biological systems are facilitated by interactions with cellular transporters. The hydrophilic PEG component aids in passive diffusion across cell membranes, allowing for effective cellular uptake .

Q & A

Q. What quality control measures ensure batch-to-batch consistency in compound synthesis?

  • Critical parameters :
  • HPLC retention time : ±0.2 minutes deviation across batches.
  • Endotoxin levels : <0.1 EU/mg (tested via LAL assay) for in vivo applications .
  • Documentation : Provide ¹H NMR, HPLC-MS, and endotoxin certificates for each batch .

Q. How to mitigate non-specific binding in streptavidin-based assays?

  • Blocking agents : Use 5% BSA + 0.1% casein in PBS for 1 hour.
  • Wash buffers : Include 0.05% Tween-20 and 0.5 M NaCl to disrupt weak interactions .

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